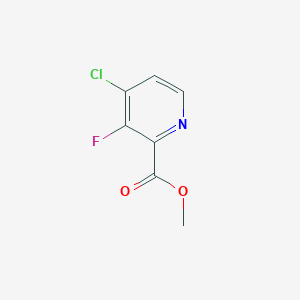
Methyl 4-chloro-3-fluoropicolinate
Cat. No. B1428620
Key on ui cas rn:
1034921-05-5
M. Wt: 189.57 g/mol
InChI Key: KEROPLWMUGCPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08148400B2
Procedure details


The title compound was prepared according to the procedure described in Org. Prep. and Proc. Int., 29 (1), 117-122 (1997). A suspension of lithium 4-chloro-3-fluoropicolinate (20.0 g, 136 mmol) and sodium bromide (28.0 g, 272 mmol, 2 eq) in thionyl chloride (99 mL, 1.36 mmol, 10 eq) was heated to reflux (95° C.) with an argon flush. The reaction was refluxed for 2 days then thionyl chloride (50 mL, 680 mmol, 5 eq) was added again and the reaction was refluxed for 3 more days. The mixture was then evaporated and the residue cooled down to 0° C. Methanol (300 mL) was cautiously added by portions and the mixture was stirred at 23° C. overnight. The reaction was then partitioned into ethyl acetate/sat. aq sodium carbonate and the aqueous phase was extracted with ethyl acetate. The combined organic layers were dried over magnesium sulfate, filtered and concentrated. The residue was dissolved in boiling hexanes and the residual tar was decanted. The filtrate was evaporated to give the title material (24.36 g, 94%) as a solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 3.92 (3H, s), 8.01 (1H, t, J=5.1 Hz), 8.50 (1H, d, J=5.1 Hz). LC/MS (M+H)+: 190.
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
lithium 4-chloro-3-fluoropicolinate
Quantity
20 g
Type
reactant
Reaction Step Two




Name

Name
Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1]OCOC1C=CC=CC=1C(C1C=CC=CC=1)=O.[Cl:19][C:20]1[CH:25]=[CH:24][N:23]=[C:22]([C:26]([O-:28])=[O:27])[C:21]=1[F:29].[Li+].[Br-].[Na+].S(Cl)(Cl)=O>>[Cl:19][C:20]1[CH:25]=[CH:24][N:23]=[C:22]([C:26]([O:28][CH3:1])=[O:27])[C:21]=1[F:29] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
( 1 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCOC1=C(C=CC=C1)C(=O)C1=CC=CC=C1
|
Step Two
|
Name
|
lithium 4-chloro-3-fluoropicolinate
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=NC=C1)C(=O)[O-])F.[Li+]
|
|
Name
|
|
|
Quantity
|
28 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[Na+]
|
|
Name
|
|
|
Quantity
|
99 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
95 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 23° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flush
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was refluxed for 2 days
|
|
Duration
|
2 d
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was refluxed for 3 more days
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then evaporated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the residue cooled down to 0° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Methanol (300 mL) was cautiously added by portions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was then partitioned into ethyl acetate/
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
aq sodium carbonate and the aqueous phase was extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residual tar was decanted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=NC=C1)C(=O)OC)F
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24.36 g | |
| YIELD: PERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
